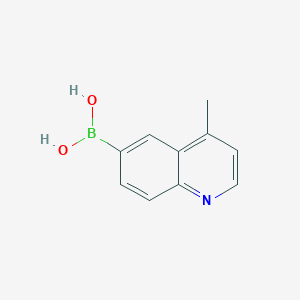
(4-Methylquinolin-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylquinolin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylquinolin-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids often involves the reaction of borate esters with organometallic reagents. For this compound, the process may involve the reaction of 4-methylquinoline with a boron-containing reagent under controlled conditions to yield the desired boronic acid derivative .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Methylquinolin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid ester.
Reduction: Formation of boronic acid derivatives.
Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions include boronic acid esters, reduced boronic acid derivatives, and various cross-coupled products depending on the specific reaction conditions .
Applications De Recherche Scientifique
(4-Methylquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Methylquinolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with hydroxyl groups. This property allows it to act as a mild electrophile in various chemical reactions.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (4-Methylquinolin-6-yl)boronic acid is unique due to its quinoline structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Propriétés
Formule moléculaire |
C10H10BNO2 |
|---|---|
Poids moléculaire |
187.00 g/mol |
Nom IUPAC |
(4-methylquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-6,13-14H,1H3 |
Clé InChI |
JDPJPBUIGUMEQP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=CN=C2C=C1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


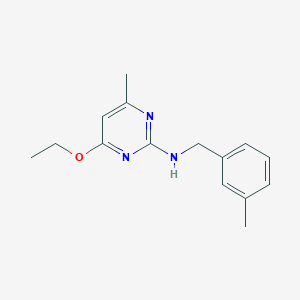
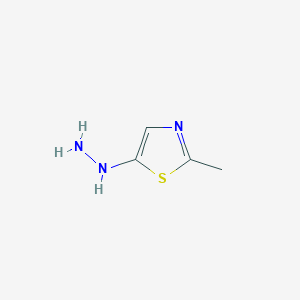
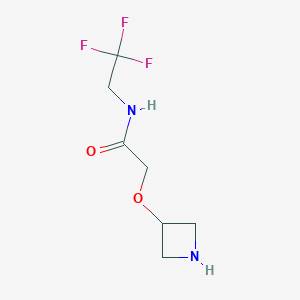

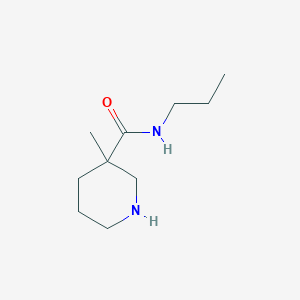
![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
![Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478107.png)
![{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine](/img/structure/B13478111.png)

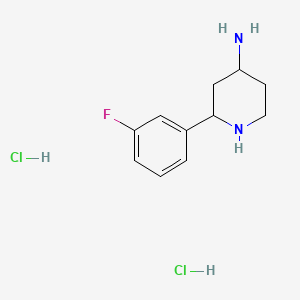

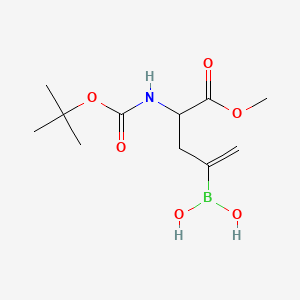
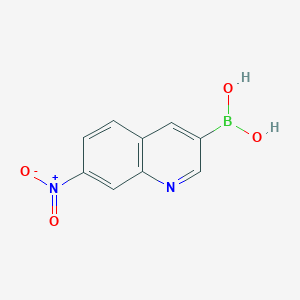
![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)
